ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate
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Overview
Description
ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate is a chemical compound with the molecular formula C12H16N2O5S It is known for its unique structure, which includes an ethyl ester group, a ketone, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-3-oxo-2-[(4-sulfamoylphenyl)hydrazono]butanoate: Similar structure but with a hydrazono group instead of an amino group.
4-oxo-4-{[2-(4-sulfamoylphenyl)ethyl]amino}butanoic acid: Similar structure but with an ethyl group instead of an ethyl ester.
Uniqueness
ethyl 4-[4-(aminosulfonyl)anilino]-4-oxobutanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C12H16N2O5S |
---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
ethyl 4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C12H16N2O5S/c1-2-19-12(16)8-7-11(15)14-9-3-5-10(6-4-9)20(13,17)18/h3-6H,2,7-8H2,1H3,(H,14,15)(H2,13,17,18) |
InChI Key |
RFJNBIUPOREESK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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